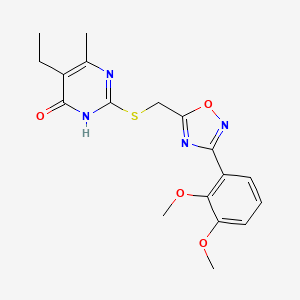
2-(((3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-ethyl-6-methylpyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(((3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-ethyl-6-methylpyrimidin-4-ol" is a complex molecule that appears to be related to a family of compounds with a 1,3,4-oxadiazole core structure. This family of compounds has been the subject of various studies due to their potential biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives often begins with a suitable starting material, such as 2,4-dichloro-6-methylpyrimidine, which is then converted through a series of steps involving esterification, hydrazide formation, and cyclization with carbon disulfide or potassium O-ethylxanthate to yield the oxadiazole core . Similarly, 2,4-dimethoxybenzoic acid has been used as a starting material for synthesizing 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives . These methods could potentially be adapted for the synthesis of the compound , with modifications to introduce the specific substituents such as the 2,3-dimethoxyphenyl group and the ethyl and methyl groups on the pyrimidin-4-ol moiety.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which is a five-membered heterocyclic ring containing three heteroatoms (two nitrogen and one oxygen) . The presence of various substituents on the oxadiazole ring and the adjacent phenyl or pyrimidine rings can significantly influence the electronic distribution and overall conformation of the molecule, which in turn can affect its biological activity.
Chemical Reactions Analysis
The 1,3,4-oxadiazole core is known to undergo various chemical reactions, including alkylation, aminomethylation, acylation, and cyanoethylation, leading to a diverse array of derivatives with different functional groups . These reactions are typically used to modify the biological activity of the compounds or to introduce specific functional groups that may be necessary for further chemical transformations or for the interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of multiple functional groups, such as ether, thioether, hydrazone, and azomethine, can affect properties like solubility, melting point, and stability . The spectral data, including IR, 1H-NMR, and EIMS, are essential for characterizing these compounds and confirming their structures . The antimicrobial and antifungal activities of these compounds suggest that they are biologically active and may interact with cellular components in microorganisms .
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole derivatives have been synthesized and tested for their antimicrobial and anti-proliferative activities. These compounds exhibit significant inhibitory activity against various pathogenic Gram-positive and Gram-negative bacteria, including the yeast-like pathogenic fungus Candida albicans. Additionally, some derivatives displayed potent anti-proliferative activity against multiple cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7) cell lines, indicating their potential as therapeutic agents in cancer treatment (L. H. Al-Wahaibi et al., 2021).
Antibacterial Activity and Mechanism of Action
Studies on 1,3,4-oxadiazole thioether derivatives have shown good antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo), with certain compounds exhibiting superior inhibitory effects compared to commercial agents. Proteomic analysis revealed these compounds affect purine metabolism in Xoo, providing insights into their mechanism of action and potential use in addressing bacterial plant diseases (Xianpeng Song et al., 2017).
Synthesis and Biological Activity Against HBV
The synthesis of new analogues related to the 1,3,4-oxadiazole structure has demonstrated expected biological activity against the Hepatitis B Virus (HBV), showcasing the potential of these compounds in antiviral research and therapy (M. T. Aal, 2002).
Anticancer Agents
Novel 1,3,4-oxadiazoles containing carbonyl/sulfonyl tetrahydropyridine moiety have been synthesized and evaluated for their anti-cancer activities, particularly demonstrating moderate cytotoxicity against MCF-7 breast cancer cell lines. This indicates the potential of these derivatives as anticancer agents, highlighting the importance of the tetrahydropyridine (THP) moiety in enhancing biological activity (K. Redda & Madhavi Gangapuram, 2007).
Propiedades
IUPAC Name |
2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-5-11-10(2)19-18(21-17(11)23)27-9-14-20-16(22-26-14)12-7-6-8-13(24-3)15(12)25-4/h6-8H,5,9H2,1-4H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABNUUYMDCOYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=C(C(=CC=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-ethyl-6-methylpyrimidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2524938.png)
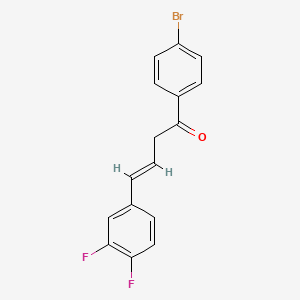
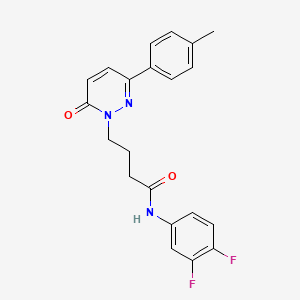
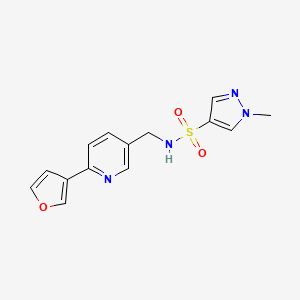
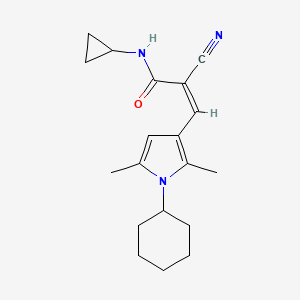
![2-Methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2524948.png)

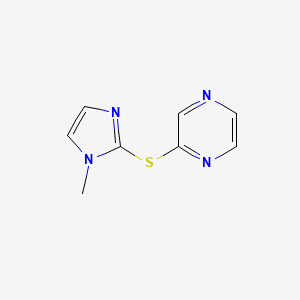
![3-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2524952.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2524953.png)
![4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid](/img/structure/B2524954.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2524955.png)
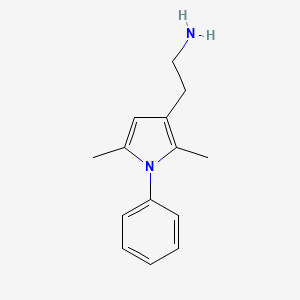
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2524959.png)